N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide
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Overview
Description
N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide involves a one-pot, three-component Fischer indolisation followed by N-alkylation. This procedure is rapid, operationally straightforward, and generally high yielding. The reaction typically involves aryl hydrazines, ketones, and alkyl halides as starting materials .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient. Additionally, the use of robust, clean, high-yielding processes ensures minimal by-products and high selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-indol-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl hal
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-3-22-13-17(16-9-5-7-11-19(16)22)21-20(24)23-14(2)12-15-8-4-6-10-18(15)23/h4-11,13-14H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZUGSTBVEBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3C(CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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